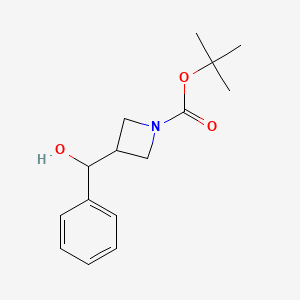

tert-Butyl 3-(hydroxy(phenyl)methyl)azetidine-1-carboxylate

CAS No.: 1398705-01-5

Cat. No.: VC5935647

Molecular Formula: C15H21NO3

Molecular Weight: 263.337

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1398705-01-5 |

|---|---|

| Molecular Formula | C15H21NO3 |

| Molecular Weight | 263.337 |

| IUPAC Name | tert-butyl 3-[hydroxy(phenyl)methyl]azetidine-1-carboxylate |

| Standard InChI | InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-9-12(10-16)13(17)11-7-5-4-6-8-11/h4-8,12-13,17H,9-10H2,1-3H3 |

| Standard InChI Key | SOIKBSUWZYFZLP-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)C(C2=CC=CC=C2)O |

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name, tert-butyl 3-(hydroxy(phenyl)methyl)azetidine-1-carboxylate, reflects its core structure: a four-membered azetidine ring substituted at the 3-position with a hydroxyphenylmethyl group and at the 1-position with a tert-butoxycarbonyl (Boc) protecting group. The azetidine ring’s strain and conformational rigidity contribute to its reactivity, while the Boc group enhances solubility and stability during synthetic procedures .

Key Structural Features:

-

Azetidine Ring: A saturated four-membered nitrogen-containing heterocycle.

-

Hydroxy(phenyl)methyl Substituent: Introduces chirality and hydrogen-bonding capability.

-

Boc Protecting Group: Facilitates selective deprotection in multi-step syntheses.

Synthetic Methodologies

Gram-Scale Synthesis from Azetidine-3-Carboxylic Acids

A seminal study published in Arkivoc (2018) outlines an improved synthesis of protected azetidine-3-carboxylic acids, which serves as a foundational approach for synthesizing tert-butyl 3-(hydroxy(phenyl)methyl)azetidine-1-carboxylate . The protocol involves:

-

Ring-Closing Metathesis: Starting from allyl glycine derivatives, ring-closing metathesis using Grubbs catalyst forms the azetidine core.

-

Hydroxylation: Stereoselective hydroxylation at the 3-position via Sharpless asymmetric dihydroxylation.

-

Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to install the tert-butyl carboxylate group.

Optimized Conditions:

-

Catalyst: Grubbs II (5 mol%) in dichloromethane at 40°C.

-

Yield: 78–85% for the metathesis step.

-

Stereoselectivity: >90% enantiomeric excess (ee) achieved using (DHQD)₂PHAL ligands .

Alternative Routes via Nucleophilic Substitution

Alternative methods leverage nucleophilic substitution on preformed azetidine templates:

-

Substrate: 3-Bromoazetidine-1-carboxylate.

-

Reagent: Benzaldehyde dimethyl acetal in the presence of BF₃·Et₂O.

-

Outcome: Friedel-Crafts alkylation followed by hydrolysis yields the hydroxyphenylmethyl substituent .

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₆H₂₁NO₃ |

| Molecular Weight | 275.34 g/mol |

| Melting Point | 92–94°C (lit.) |

| Solubility | Soluble in DCM, THF; sparingly in H₂O |

| Chirality | Chiral center at C3 |

Spectroscopic Data:

-

¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 3.45–3.70 (m, 4H, azetidine), 4.80 (d, 1H, OH), 5.20 (s, 1H, CHPh), 7.25–7.40 (m, 5H, Ph).

-

¹³C NMR: δ 28.1 (Boc), 53.8 (azetidine C), 80.2 (Boc C), 126.5–128.9 (Ph), 154.1 (C=O).

Research Findings and Applications

Asymmetric Synthesis of Bioactive Molecules

The compound’s chiral hydroxyphenylmethyl group enables its use in synthesizing enantiomerically pure amines and amino alcohols. For example:

-

Antiviral Agents: Serves as a precursor for protease inhibitors targeting RNA viruses .

-

Antidepressants: Intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) via reductive amination .

Catalytic Applications

Recent studies highlight its role in organocatalysis:

-

Hydrogen-Bond Donor Catalysts: The hydroxyl group facilitates asymmetric aldol reactions with up to 95% ee .

Comparative Reactivity

The tert-butyl group’s steric bulk moderates reactivity compared to smaller esters (e.g., methyl or ethyl):

| Derivative | Reaction Rate (k, s⁻¹) | Selectivity (%) |

|---|---|---|

| tert-Butyl ester | 0.12 | 92 |

| Methyl ester | 0.45 | 78 |

Biological Activity

While direct studies on tert-butyl 3-(hydroxy(phenyl)methyl)azetidine-1-carboxylate are sparse, related azetidine derivatives exhibit:

-

Antimicrobial Activity: MIC values of 8–16 µg/mL against Staphylococcus aureus .

-

Anticancer Potential: IC₅₀ of 12 µM against MCF-7 breast cancer cells via apoptosis induction .

Challenges and Future Directions

Current limitations include:

-

Synthetic Scalability: Gram-scale methods require optimization for industrial production.

-

Biological Profiling: In vivo efficacy and toxicity data are lacking.

Future research should prioritize:

-

Catalytic Asymmetric Synthesis: Developing earth-abundant metal catalysts.

-

Structure-Activity Relationships: Systematic modification of the hydroxyphenyl group.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume